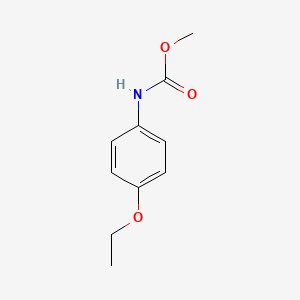
Methyl n-(4-ethoxyphenyl) carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxyphenyl)carbamic acid methyl ester is an organic compound belonging to the class of esters. Esters are widely recognized for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring, a carbamic acid moiety, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxyphenyl)carbamic acid methyl ester typically involves the esterification of (4-ethoxyphenyl)carbamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Types of Reactions:
Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used as reagents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used under anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: (4-Ethoxyphenyl)carbamic acid and methanol.
Reduction: (4-Ethoxyphenyl)methanol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
(4-Ethoxyphenyl)carbamic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)carbamic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (4-ethoxyphenyl)carbamic acid, which can then interact with enzymes or receptors in biological systems . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- (4-Methoxyphenyl)carbamic acid methyl ester
- (4-Ethoxyphenyl)carbamic acid ethyl ester
- (4-Ethoxyphenyl)carbamic acid butyl ester
Comparison: (4-Ethoxyphenyl)carbamic acid methyl ester is unique due to its specific ester group, which influences its reactivity and applications.
Properties
CAS No. |
35407-50-2 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-6-4-8(5-7-9)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
PAUQHJVSLMTANL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















